Ethyl 4-chloro-3-nitrobenzoate
Overview
Description
Ethyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C₉H₈ClNO₄. It is characterized by the presence of chlorine and nitro functional groups attached to a benzene ring, along with an ethyl ester group. This compound is typically found as a yellow solid and is known for its applications in various chemical processes .
Mechanism of Action
Mode of Action
It contains a nitro group (−NO2), which is a hybrid of two equivalent resonance structures . This group can participate in various chemical reactions, including nucleophilic substitution . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Nitro compounds can participate in various reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-chloro-3-nitrobenzoate is limited. Its molecular weight is 229.62 , which could influence its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is room temperature , suggesting that temperature could affect its stability. Moreover, it is a white to yellow powder or crystals , which might influence its solubility and hence its action and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-3-nitrobenzoate can be synthesized through the esterification of 4-chloro-3-nitrobenzoic acid. One common method involves dissolving 4-chloro-3-nitrobenzoic acid in ethyl alcohol and adding concentrated sulfuric acid under ice-cooling conditions. The reaction mixture is then poured into ice-cold water, and the precipitated crystals are collected by filtration .
Another method involves dissolving 4-chloro-3-nitrobenzoic acid in N,N-dimethylformamide, adding potassium carbonate, and then ethyl iodide. The reaction mixture is heated at 50°C for several hours, followed by extraction with diethyl ether .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow systems and optimized reaction conditions can enhance yield and efficiency.
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent, and elevated temperatures and pressures.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and mild heating.
Major Products:
Reduction: Ethyl 4-chloro-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-3-nitrobenzoate is used in several scientific research applications:
Comparison with Similar Compounds
Ethyl 4-nitrobenzoate: Lacks the chlorine atom but has similar ester and nitro functional groups.
Ethyl 3-nitrobenzoate: Similar structure but with the nitro group in a different position.
Ethyl 4-chlorobenzoate: Contains the chlorine atom but lacks the nitro group.
Uniqueness: Ethyl 4-chloro-3-nitrobenzoate is unique due to the presence of both chlorine and nitro groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
ethyl 4-chloro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLZRQIUGDTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361481 | |
Record name | ethyl 4-chloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-16-2 | |
Record name | Benzoic acid, 4-chloro-3-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 4-chloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16588-16-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Ethyl 4-chloro-3-nitrobenzoate?
A1: The molecule of this compound (C9H8ClNO4) exhibits an intramolecular C—H⋯O hydrogen bond, leading to a planar five-membered ring. This ring is nearly coplanar with the adjacent six-membered ring, with a dihedral angle of 4.40 (3)° between them []. Additionally, the crystal structure reveals intermolecular C—H⋯O hydrogen bonds linking individual molecules [].
Q2: Where can I find the publication containing this research?
A2: You can access the publication through the provided Semantic Scholar link: [].
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